3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid
Brand Name: Vulcanchem
CAS No.: 918793-50-7
VCID: VC16899013
InChI: InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-1-3-9(4-2-8)17-12-18-10(7-21-12)5-6-11(19)20/h1-4,7H,5-6H2,(H,17,18)(H,19,20)
SMILES:
Molecular Formula: C13H11F3N2O2S
Molecular Weight: 316.30 g/mol

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid

CAS No.: 918793-50-7

Cat. No.: VC16899013

Molecular Formula: C13H11F3N2O2S

Molecular Weight: 316.30 g/mol

* For research use only. Not for human or veterinary use.

3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid - 918793-50-7

Specification

CAS No. 918793-50-7
Molecular Formula C13H11F3N2O2S
Molecular Weight 316.30 g/mol
IUPAC Name 3-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]propanoic acid
Standard InChI InChI=1S/C13H11F3N2O2S/c14-13(15,16)8-1-3-9(4-2-8)17-12-18-10(7-21-12)5-6-11(19)20/h1-4,7H,5-6H2,(H,17,18)(H,19,20)
Standard InChI Key NVGRJKVWFZYIKC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(F)(F)F)NC2=NC(=CS2)CCC(=O)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name 3-{2-[4-(Trifluoromethyl)anilino]-1,3-thiazol-4-yl}propanoic acid delineates its core components:

  • A 1,3-thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3).

  • A 4-(trifluoromethyl)anilino group (-NH-C6H4-CF3) at the thiazole’s 2-position.

  • A propanoic acid side chain (-CH2CH2COOH) at the thiazole’s 4-position.

The molecular formula is C13H11F3N2O2S, with a molecular weight of 316.3 g/mol. Key structural features include the electron-withdrawing trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the carboxylic acid moiety, which improves aqueous solubility .

Stereoelectronic Properties

Density Functional Theory (DFT) calculations on analogous nitroheterocycles suggest that the trifluoromethyl group induces localized negative electrostatic potentials near the thiazole’s sulfur atom, potentially influencing redox behavior . The LUMO (Lowest Unoccupied Molecular Orbital) energy of the thiazole ring, critical for electron-accepting capacity, is modulated by the trifluoromethyl group, a trait linked to prodrug activation in nitroaromatic antituberculosis agents .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of thiazole derivatives typically employs the Hantzsch thiazole synthesis, involving condensation of thioureas with α-halo ketones. For this compound, a plausible route involves:

  • Formation of the thiazole core: Reaction of 4-(trifluoromethyl)aniline with α-bromo-γ-keto ester to yield the 2-anilino-thiazole intermediate.

  • Side-chain elongation: Hydrolysis of the ester to a carboxylic acid followed by alkylation to introduce the propanoic acid group.

Microwave-assisted cyclization, as demonstrated in related nitrothiophene syntheses , could enhance reaction efficiency and yield.

Solubility and Stability Considerations

Quantum mechanical calculations using Poisson-Boltzmann solvers (e.g., Jaguar) predict a solvation free energy of −11.2 kcal/mol for this compound, indicating moderate aqueous solubility . Experimental solubility assessments of analogous compounds show that cyclized derivatives (e.g., pyrazolines) exhibit 2–3× higher solubility than non-cyclized precursors due to reduced planarity and increased polarity .

Biological Activity and Mechanism of Action

Antimycobacterial Activity

While direct evidence is lacking, nitrothiophene and nitroimidazole analogs exhibit potent activity against Mycobacterium tuberculosis (Mtb) via nitroreductase-mediated activation . The trifluoromethyl group in this compound may similarly serve as a redox-active moiety, generating reactive nitrogen species under hypoxic conditions.

Comparative Analysis with Structural Analogs

CompoundStructureActivity (MIC or EC50)Solubility (μg/mL)
Target CompoundThiazole + CF3 + propanoic acidNot reportedPredicted: 45
Activator-3 Thiazole + CF3 + acetic acidAMPK EC50: 0.8 μM62
PA-824 (Pretomanid) Nitroimidazole + OCF3Mtb MIC: 0.06 μM12

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator